molecular formula C13H8N4O B14016156 9(10H)-Acridinone, 3-azido- CAS No. 61068-67-5

9(10H)-Acridinone, 3-azido-

Cat. No.: B14016156
CAS No.: 61068-67-5
M. Wt: 236.23 g/mol
InChI Key: RYSMOIQYZVHBMB-UHFFFAOYSA-N
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Description

Contextualization of the Acridinone (B8587238) Scaffold in Heterocyclic Chemistry

The acridinone, or 9(10H)-acridinone, framework is a prominent heterocyclic system in medicinal and materials chemistry. jocpr.comias.ac.in Structurally, it is a tricyclic, planar molecule featuring a carbonyl group at the 9th position and a nitrogen atom at the 10th position of a dihydroacridine ring system. jocpr.comthieme-connect.de This planarity is a key feature, as it facilitates the intercalation of acridone-based compounds into DNA and RNA, a mechanism underlying the biological activity of many of its derivatives. researchgate.netrsc.org

Acridinone and its analogues are the subject of extensive research due to their wide array of pharmacological properties, which include anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory activities. jocpr.com Natural products containing the acridone (B373769) core, such as acronycine, have demonstrated broad-spectrum antitumor activity, spurring the development of synthetic derivatives. ias.ac.inrsc.org Synthetic analogues like amsacrine (B1665488) and nitracrine (B1678954) have been investigated in clinical settings as anticancer agents, primarily functioning as topoisomerase inhibitors. rsc.org The synthesis of the acridinone core can be achieved through several methods, most notably the Ullmann condensation followed by acid-catalyzed cyclization. jocpr.com

Table 1: Physicochemical Properties of the Parent Acridinone Scaffold

PropertyValue
Chemical Formula C₁₃H₉NO
Molecular Weight 195.22 g/mol nih.gov
Appearance Yellow crystalline powder thieme-connect.dechemicalbook.com
Melting Point >300 °C chemicalbook.comsigmaaldrich.com
Solubility Insoluble in water, benzene, and ether; slightly soluble in chloroform, DMSO, and methanol (B129727). chemicalbook.com
CAS Number 578-95-0 nih.gov

This table presents data for the unsubstituted 9(10H)-Acridinone molecule.

Significance of the Azido (B1232118) Functional Group in Contemporary Organic Synthesis and Chemical Biology

The azido group (–N₃) is a compact, high-energy functional group with unique reactivity that has become indispensable in modern organic chemistry and chemical biology. sigmaaldrich.comrsc.org Composed of three linearly arranged nitrogen atoms, the azide (B81097) moiety is relatively stable yet can be transformed into other functionalities under specific conditions. sigmaaldrich.comwikipedia.org

One of its most prominent applications is in 1,3-dipolar cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is the cornerstone of "click chemistry". acs.orgnih.gov This reaction is exceptionally reliable and selective, allowing for the efficient covalent linking of two different molecular building blocks. wikipedia.orgnih.gov The azide group's ability to react selectively without interfering with most biological functional groups has led to its designation as a "bioorthogonal" handle. wikipedia.orgacs.org This property is heavily exploited for labeling and modifying biopolymers like proteins and nucleic acids. sigmaaldrich.comacs.org

Beyond cycloadditions, the azido group serves as a versatile precursor to primary amines through reduction, for instance, via Staudinger reaction or catalytic hydrogenation. rsc.orgwikipedia.org This makes it a valuable masked amine in multi-step synthesis, as it is stable to a wider range of conditions than the free amine itself. sigmaaldrich.comrsc.org

Table 2: Key Transformations of the Azido Group

ReactionReagents/ConditionsProductSignificance
Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne, Cu(I) catalyst1,2,3-Triazole"Click Chemistry" for molecular assembly. acs.orgnih.gov
Staudinger Reaction/Ligation Phosphine (B1218219) (e.g., triphenylphosphine)Amine (via aza-ylide intermediate)Mild reduction to amines; used in chemical ligation. rsc.orgwikipedia.org
Reduction to Amine H₂, Pd/CPrimary AmineSynthesis of amines. wikipedia.org
Curtius Rearrangement Heat or PhotolysisIsocyanate (leads to amine, urea, or carbamate)Accessing different nitrogen-containing functional groups. wikipedia.org

Rationale for Focused Research on 9(10H)-Acridinone, 3-Azido-

The focused investigation into 9(10H)-Acridinone, 3-azido- stems from its potential as a bifunctional molecular scaffold that merges the established biological relevance of the acridinone core with the synthetic versatility of the azido group. The rationale is not typically to use the compound in isolation, but rather as a crucial intermediate for constructing more complex "hybrid" molecules. ias.ac.inrsc.org

By positioning an azido group on the acridinone ring system, chemists create a strategic point for chemical modification. This allows the potent, DNA-intercalating acridinone scaffold to be readily conjugated to other molecules or pharmacophores using the highly efficient click reaction. rsc.orgnih.gov For instance, researchers have synthesized 9(10H)-Acridinone, 3-azido- as a precursor to create novel acridone-triazole derivatives. ias.ac.in This strategy aims to develop new compounds with potentially enhanced or novel biological activities, such as improved enzyme inhibition or targeted delivery. rsc.orgrsc.org

The synthesis of such a compound typically involves introducing a nitro group at the 3-position of the acridinone, which is then reduced to an amine, followed by diazotization and substitution with an azide source like sodium azide. The resulting 3-azido-9(10H)-acridinone is then a ready-to-use building block for a wide range of synthetic applications in drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61068-67-5

Molecular Formula

C13H8N4O

Molecular Weight

236.23 g/mol

IUPAC Name

3-azido-10H-acridin-9-one

InChI

InChI=1S/C13H8N4O/c14-17-16-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)18/h1-7H,(H,15,18)

InChI Key

RYSMOIQYZVHBMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3)N=[N+]=[N-]

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 9 10h Acridinone, 3 Azido

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in a molecule.

For 9(10H)-Acridinone, 3-azido-, the ¹H NMR spectrum would be expected to show a series of signals in the aromatic region, corresponding to the protons on the acridinone (B8587238) core. The introduction of the azido (B1232118) group at the 3-position would influence the chemical shifts of the adjacent protons.

Based on the spectrum of the unsubstituted 9(10H)-acridinone, the protons on the acridinone ring system typically appear in the range of δ 7.2 to 8.6 ppm. chemicalbook.comspectrabase.compnas.org The azido group is an electron-withdrawing group, which would be expected to deshield the protons in its vicinity, causing their signals to shift downfield. Specifically, the protons at positions 2 and 4 would be most affected. The proton at the 10-position (N-H) is expected to appear as a broad singlet at a downfield chemical shift, typically above δ 11.5 ppm, due to hydrogen bonding. nih.gov

Expected ¹H NMR Data for 9(10H)-Acridinone, 3-azido- (Predicted):

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1~ 8.3d~ 8.0
H-2~ 7.5dd~ 8.0, 2.0
H-4~ 7.9d~ 2.0
H-5~ 7.8d~ 8.0
H-6~ 7.3t~ 7.5
H-7~ 7.6t~ 7.5
H-8~ 8.2d~ 8.0
10-NH> 11.5br s-

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

The ¹³C NMR spectrum of 9(10H)-acridinone shows signals for the carbonyl carbon (C-9) around δ 178.0 ppm. pnas.org The other aromatic carbons appear in the range of δ 114 to 142 ppm. nih.govresearchgate.net The introduction of the azido group at the C-3 position would directly impact the chemical shift of C-3, and also influence the shifts of the neighboring carbon atoms. The C-3 signal would be expected to shift downfield due to the electron-withdrawing nature of the azido group.

Expected ¹³C NMR Data for 9(10H)-Acridinone, 3-azido- (Predicted):

Carbon Predicted Chemical Shift (δ, ppm)
C-1~ 127
C-2~ 124
C-3~ 138
C-4~ 118
C-4a~ 141
C-5~ 122
C-6~ 129
C-7~ 122
C-8~ 127
C-8a~ 121
C-9~ 178
C-9a~ 142
C-10a~ 121

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are instrumental in elucidating the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the ¹H-¹H coupling network within the molecule. For 9(10H)-Acridinone, 3-azido-, this would help to confirm the assignments of the aromatic protons by showing correlations between adjacent protons on the same ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. emerypharma.com This would allow for the unambiguous assignment of the protonated carbons in the acridinone skeleton.

While no specific 2D NMR data for 9(10H)-Acridinone, 3-azido- has been reported, these techniques would be essential for its full structural characterization. rsc.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For 9(10H)-Acridinone, 3-azido-, with a molecular formula of C₁₃H₈N₄O, the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 237.0776. An experimental HRMS measurement would be crucial to confirm this molecular formula. acs.orgmdpi.com

Expected HRMS Data for 9(10H)-Acridinone, 3-azido-:

Ion Calculated m/z
[M+H]⁺237.0776
[M+Na]⁺259.0596

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. nih.gov In ESI-MS, the sample is introduced as a solution, and the resulting spectrum typically shows the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. For 9(10H)-Acridinone, 3-azido-, the ESI-MS spectrum would be expected to show a prominent peak for the [M+H]⁺ ion at m/z 237. researchgate.net

A characteristic fragmentation pathway for aromatic azides under certain MS conditions involves the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. This would result in the formation of a nitrene intermediate radical cation, which could then undergo further rearrangements and fragmentation. Therefore, a fragment ion at m/z 209, corresponding to the loss of N₂, might be observed in the tandem MS (MS/MS) spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edutanta.edu.eg

The IR spectrum of 9(10H)-Acridinone, 3-azido- is distinguished by the presence of sharp, characteristic absorption bands corresponding to its key functional groups: the azido (N₃) group and the carbonyl (C=O) group of the acridone (B373769) ring system.

The azido group (N₃) gives rise to a very strong and sharp absorption band due to its asymmetric stretching vibration (νₐₛ). This band typically appears in the region of 2100–2260 cm⁻¹. nih.govlibretexts.org The symmetric stretching vibration (νₛ) of the azido group is significantly weaker and appears at a lower frequency, generally between 1250 cm⁻¹ and 1330 cm⁻¹. researchgate.net The high intensity and characteristic position of the asymmetric stretch make it a definitive marker for the presence of the azido functionality in the molecule.

The carbonyl group (C=O) of the 9-acridinone core produces a strong absorption band characteristic of cyclic amide or conjugated ketone systems. pressbooks.pub This C=O stretching vibration is typically observed in the range of 1630–1690 cm⁻¹. researchgate.net Its precise position can be influenced by conjugation within the aromatic system and intermolecular hydrogen bonding involving the N-H group of the acridone ring. The high intensity of this band is due to the large change in dipole moment during the stretching vibration. msu.edu

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Azido (N₃)Asymmetric Stretch (νₐₛ)2100 - 2260Strong, Sharp
Azido (N₃)Symmetric Stretch (νₛ)1250 - 1330Weak to Medium
Carbonyl (C=O)Stretch1630 - 1690Strong
N-H (Amide)Stretch3300 - 3500Medium, Broad

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which promotes electrons from a ground electronic state to a higher energy excited state. ufg.br

The UV-Vis absorption spectrum of 9(10H)-Acridinone, 3-azido- is dominated by the electronic transitions of the extensive π-conjugated acridone system. The parent 9(10H)-acridinone molecule typically displays multiple absorption bands. nist.gov A very intense band is often observed in the UV region around 250 nm, with less intense, structured bands appearing at longer wavelengths, typically between 370 nm and 405 nm. photochemcad.comnih.gov These absorptions are generally assigned to π→π* transitions within the tricyclic aromatic system. nih.gov

The introduction of the azido group at the 3-position is expected to modulate these electronic transitions. The azido group can act as a weak auxochrome, potentially causing a slight shift in the absorption maxima (λₘₐₓ). Theoretical studies on related azido-aromatic compounds suggest that the presence of the azido group can introduce new electronic transitions or modify the energy of existing ones. researchgate.net Quantum-chemical calculations on 9-azidoacridine (B1194597) have shown that excitation to the first singlet excited state (S₁) involves the population of a σ* antibonding orbital on the azido group, which is consistent with its photochemical reactivity. researchgate.net

The electronic transitions in 9-acridinones are complex, and their energies can be influenced by solvent polarity. nih.gov The main absorption bands arise from transitions from the ground state (S₀) to various excited singlet states (Sₙ). nih.gov

CompoundSolventAbsorption Maxima (λₘₐₓ)Reference
9(10H)-AcridinoneEthanol (B145695)249 nm, 380 nm, 398 nm photochemcad.comnih.gov
9(10H)-AcridinoneAlumina Surface387 nm, 402 nm nih.gov
9(10H)-AcridinoneAcetonitrile (B52724)373 nm, 391 nm nih.gov
Bn-Acr (Acridone Derivative)Acetonitrile376 nm, 395 nm mdpi.com

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that analyzes the light emitted by a substance after it has absorbed photons. It provides information on the molecule's excited state properties.

The acridone scaffold is known for its fluorescent properties. researchgate.net The parent 9(10H)-acridinone exhibits fluorescence with a quantum yield (Φf) of approximately 0.42 in ethanol. photochemcad.com The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. kobv.de

For 9(10H)-Acridinone, 3-azido-, the emission spectrum is expected to be characteristic of the acridone core, though potentially modified by the azido substituent. The azido group can sometimes act as a quenching moiety, which would lead to a lower fluorescence quantum yield compared to the parent acridone. However, the extent of this effect depends on the specific electronic coupling between the azido group and the fluorophore. In some cases, substitution on the acridone ring can lead to materials with very high quantum yields; for instance, a 3,6-disubstituted acridone derivative was reported to have a Φf of 94.9%. rsc.org

The emission maximum (λₑₘ) for acridone derivatives typically appears in the blue to green region of the spectrum. For example, a bisacridono-host compound in acetonitrile was found to have an emission peak at 440 nm. researchgate.net The exact emission wavelength for 9(10H)-Acridinone, 3-azido- would depend on the solvent environment and the specific electronic properties of its excited state.

CompoundSolventEmission Maxima (λₑₘ)Quantum Yield (Φf)Reference
9(10H)-AcridinoneEthanol~417 nm, 438 nm0.42 photochemcad.com
Bisacridono-hostAcetonitrile440 nm0.39 researchgate.net
3,6-DPXZ-ADToluene548 nm0.949 rsc.org
1-hydroxy-10-alkylacridin-9(10H)-one BF₂-chelatesToluene-0.08 - 0.45 elsevierpure.comresearchgate.net

The Stokes shift is the difference in energy (or wavelength/wavenumber) between the position of the absorption maximum and the emission maximum of the same electronic transition. edinst.com This phenomenon arises from energy loss that occurs between the absorption of a photon and its subsequent emission as fluorescence, typically due to vibrational relaxation in the excited state. edinst.com

A large Stokes shift is often a desirable property for fluorescent probes as it minimizes self-absorption (reabsorption of emitted light by other fluorophore molecules), leading to a more accurate and sensitive fluorescence signal. researchgate.net Acridone-based fluorophores have been noted for their potential to exhibit large Stokes shifts. For example, certain 1-hydroxyacridone-BF₂ chelates display substantial Stokes shifts of around 4300 cm⁻¹. elsevierpure.comresearchgate.net A bisacridono-macrocycle was reported to have an exceptionally large Stokes shift of 187 nm (calculated from an absorption at 253 nm and emission at 440 nm). researchgate.netresearchgate.net

For 9(10H)-Acridinone, 3-azido-, the Stokes shift can be determined by comparing its absorption and emission maxima. Using the data for the parent acridone in ethanol (λₘₐₓ ≈ 398 nm, λₑₘ ≈ 438 nm), a Stokes shift of approximately 40 nm can be estimated. The actual value for the 3-azido derivative may differ depending on the influence of the azido group on the excited state geometry and energy levels.

CompoundAbsorption Max. (λₘₐₓ)Emission Max. (λₑₘ)Stokes ShiftReference
Bisacridono-host253 nm440 nm187 nm researchgate.netresearchgate.net
1-hydroxyacridone-BF₂ chelates--~4300 cm⁻¹ elsevierpure.comresearchgate.net
9(10H)-Acridinone (approx.)398 nm438 nm~40 nm photochemcad.comnih.gov

Time-Resolved Fluorescence Measurements and Emission Decay Times

Following extensive searches of scientific literature and chemical databases, no specific experimental data on the time-resolved fluorescence measurements or emission decay times for the compound 9(10H)-Acridinone, 3-azido- could be located.

While research has been conducted on the photophysical properties of various acridone derivatives, including studies on their fluorescence lifetimes, this particular 3-azido substituted compound does not appear to have been characterized in this regard in the available literature. Time-resolved fluorescence spectroscopy is a powerful technique to study the excited state dynamics of a molecule, and the absence of such data for 9(10H)-Acridinone, 3-azido- indicates a gap in the current scientific knowledge base for this specific chemical entity.

Further research would be required to determine the emission decay times and understand the excited-state kinetics of 9(10H)-Acridinone, 3-azido-. Such studies would typically involve exciting the compound with a pulsed light source and measuring the subsequent fluorescence decay over time, often on the nanosecond timescale. The resulting data would be fitted to decay models to extract the fluorescence lifetimes, providing insight into the rates of radiative and non-radiative de-excitation pathways.

Computational and Theoretical Analysis of 9(10H)-Acridinone, 3-azido- Remains an Unexplored Area of Research

A thorough review of published scientific literature reveals a notable absence of specific computational and theoretical investigations focused solely on the chemical compound 9(10H)-Acridinone, 3-azido-. While extensive research exists on the parent acridone scaffold and its various other derivatives, the specific quantum chemical calculations, including Density Functional Theory (DFT) for ground state properties, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and excited-state calculations, for the 3-azido substituted variant have not been reported.

Computational chemistry is a powerful tool for predicting molecular structure, reactivity, and photophysical properties. Methodologies such as DFT are routinely used to determine optimized geometries, conformational possibilities, and electronic characteristics of molecules. researchgate.netrsc.org Key insights into a molecule's reactivity can be gained from FMO theory by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), with the energy gap between them indicating chemical stability. youtube.comlibretexts.orgyoutube.com Furthermore, MEP maps provide a visualization of the charge distribution across a molecule, highlighting electrophilic and nucleophilic regions. dtic.milmdpi.comrsc.org For understanding photochemical behavior, Time-Dependent DFT (TD-DFT) is employed to calculate excited state properties. rsc.orgresearchgate.net

While these computational methods have been applied to a wide range of acridone and acridine (B1665455) derivatives, including halogenated acridones and acridine-triazole compounds, the specific data for 9(10H)-Acridinone, 3-azido- is not available. researchgate.netnih.gov For instance, studies on other acridone derivatives have utilized DFT to correlate experimental data with theoretical models. researchgate.net Similarly, the frontier orbitals of the related compound 9-azidoacridine have been mentioned in the context of its reactivity, but this molecule lacks the defining carbonyl group of the acridinone core. chempedia.info

The absence of this specific information in the scientific literature means that a detailed analysis, complete with data tables for optimized geometries, HOMO/LUMO energy gaps, MEP values, and excited-state transitions for 9(10H)-Acridinone, 3-azido-, cannot be compiled at this time. Such an investigation would require novel, dedicated research to be performed.

Computational and Theoretical Investigations of 9 10h Acridinone, 3 Azido

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions over time. In the context of 9(10H)-Acridinone, 3-azido-, MD simulations provide valuable insights into its interactions with biological macromolecules, which is crucial for understanding its potential mechanisms of action.

Computational Modeling of Molecular Interactions with Biomolecules (e.g., DNA intercalation, protein-ligand interactions)

MD simulations have been instrumental in elucidating the interactions of acridine (B1665455) derivatives with biomolecules such as DNA and proteins. The planar tricyclic structure of the acridine core is well-suited for intercalation into the DNA double helix, a primary mechanism for the biological activity of many acridine compounds.

DNA Intercalation:

Computational studies have explored the intercalation of acridine derivatives into DNA. These simulations model the dynamic process of the acridinone (B8587238) entering the space between DNA base pairs. Key interactions that stabilize the DNA-ligand complex are often identified through these simulations. For instance, a study on an acridine–triazole–pyrimidine hybrid molecule, structurally related to a product of 9(10H)-Acridinone, 3-azido- undergoing a click reaction, revealed that the hybrid pharmacophore optimally fits within the DNA binding site. The orientation of the molecule facilitates intercalation with DNA bases such as DG13, DC14, and DT9. nih.gov Molecular dynamics simulations of propyl acridone (B373769) with calf thymus DNA have also been used to investigate the stability of the ligand in both intercalation and groove binding sites, suggesting that intercalation is a plausible binding mode. nih.govresearchgate.net

These simulations typically involve setting up a system containing the DNA oligomer, the acridinone derivative, water molecules, and counterions to mimic physiological conditions. nih.gov The simulation then calculates the forces between all atoms and integrates Newton's equations of motion to track the trajectory of each atom over time. Analysis of these trajectories can reveal:

Binding Free Energy: The energetic favorability of the intercalation process.

Structural Changes in DNA: How the DNA structure is perturbed upon ligand binding, such as unwinding of the helix.

Key Intermolecular Interactions: Specific hydrogen bonds, van der Waals interactions, and electrostatic interactions that stabilize the complex.

ParameterDescriptionTypical Findings from MD Simulations
Binding Affinity The strength of the interaction between the acridinone derivative and DNA.Favorable binding energies indicating stable complex formation.
Intercalation Site The specific base pair steps where the molecule prefers to intercalate.Preference for GC-rich regions is often observed for acridines.
DNA Conformation The structural state of the DNA upon ligand binding.Local unwinding and lengthening of the DNA helix at the intercalation site.

Protein-Ligand Interactions:

While DNA is a primary target for many acridinones, these compounds can also interact with various proteins. Predicting protein-ligand interactions is a fundamental aspect of drug discovery. nih.gov MD simulations are employed to understand the binding of acridinone derivatives to protein targets, providing insights into the stability of the protein-ligand complex and the key residues involved in the interaction. researchgate.netresearchgate.net

The process is similar to that of DNA intercalation studies, where the protein-ligand complex is solvated and its dynamics are simulated over time. These simulations can help in:

Identifying Binding Pockets: Locating the most favorable binding sites on the protein surface.

Predicting Binding Poses: Determining the most likely orientation of the ligand within the binding pocket.

Estimating Binding Affinity: Calculating the free energy of binding to rank potential binders.

Quantum computational methods are also emerging as a powerful tool for quantifying protein-ligand interactions with high accuracy. arxiv.orgamazonaws.com

Computational Structure-Activity Relationship (SAR) Studies

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. These studies are essential for optimizing lead compounds in drug discovery by predicting the activity of novel derivatives.

Predictive Modeling of Substituent Effects on Reactivity and Electronic Characteristics

For 9(10H)-Acridinone, 3-azido-, SAR studies would focus on how modifying the acridinone core or the azido (B1232118) group with different substituents affects its properties. While specific SAR studies on this exact molecule are not widely published, principles from related acridinone derivatives can be applied. For instance, a QSAR study on antitumour imidazoacridinones demonstrated that lipophilic properties significantly influence cytotoxicity. nih.gov In another study on 1,2,3,4-tetrahydroacridines, computational approaches were used to identify potential inhibitors of a parasitic enzyme, guiding the synthesis and evaluation of new derivatives. mdpi.com

Predictive models can be built using various computational techniques, including:

Molecular Mechanics (MM): To determine the preferred conformations and steric properties of different derivatives.

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that relate calculated molecular descriptors (e.g., lipophilicity, electronic parameters, steric descriptors) to experimental biological activity. nih.govresearchgate.netresearchgate.net

Substituent PositionType of SubstituentPredicted Effect on Reactivity/Electronic Characteristics
Acridinone Ring Electron-donating groupIncreases electron density on the ring, potentially affecting intercalation and protein binding.
Acridinone Ring Electron-withdrawing groupDecreases electron density, which can influence the reactivity of the azido group.
Azido Group Modification to a triazoleAlters the steric and electronic profile, potentially leading to new biological targets and improved binding affinity. nih.gov

These predictive models can guide the synthesis of new 9(10H)-Acridinone, 3-azido- derivatives with enhanced reactivity for specific applications or improved biological activity.

Mechanistic Insights from Computational Studies

Computational chemistry provides a powerful lens to investigate reaction mechanisms at the atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Understanding Azide (B81097) Photodissociation and Nitrene/Nitrenium Ion Formation

The azido group (-N₃) is a photoactive moiety that can be cleaved upon irradiation with light to form a highly reactive nitrene intermediate. Computational studies, particularly those using density functional theory (DFT) and ab initio methods, are crucial for understanding the mechanism of this photodissociation process. researchgate.netresearchgate.net

The general process can be summarized as: R-N₃ + hν → [R-N₃] → R-N + N₂*

Where [R-N₃]* is the excited state of the azide. The resulting nitrene (R-N) can exist in either a singlet or a triplet state, each with distinct reactivity.

Computational studies can elucidate:

Excited State Energetics: Calculating the energies of the excited states of 3-azido-9(10H)-acridinone to predict the wavelength of light required for photodissociation.

Transition States: Identifying the transition state structures for the cleavage of the N-N₂ bond, which helps in determining the activation energy of the reaction. researchgate.net

Intersystem Crossing: Modeling the probability of conversion between the singlet and triplet nitrene states.

Ab initio studies on the photodissociation of similar molecules like HN₃ have provided a detailed understanding of the potential energy surfaces involved in the process. bris.ac.uk These computational approaches can be applied to 3-azido-9(10H)-acridinone to understand how the acridinone core influences the photochemistry of the azido group.

IntermediateElectronic StatePredicted Reactivity
Singlet Nitrene Paired electronsCan undergo concerted insertion reactions.
Triplet Nitrene Unpaired electronsExhibits radical-like reactivity.

The formation of a nitrenium ion (R-N⁺) is another possible pathway, particularly in protic solvents, and computational studies can help to determine the relative favorability of nitrene versus nitrenium ion formation.

Elucidation of Click Chemistry Reaction Pathways

The 3-azido group of 9(10H)-Acridinone, 3-azido- makes it an ideal substrate for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities. wikipedia.org The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which yields a 1,2,3-triazole. organic-chemistry.orgnih.govnih.gov

Computational studies have been instrumental in elucidating the mechanism of the CuAAC reaction. These studies can:

Model the Catalytic Cycle: Trace the entire reaction pathway, including the coordination of the copper catalyst to the alkyne and the azide, the formation of the triazole ring, and the regeneration of the catalyst.

Determine Reaction Energetics: Calculate the activation energies for each step of the reaction, identifying the rate-determining step.

Explain Regioselectivity: Predict and explain why the reaction selectively forms the 1,4-disubstituted triazole isomer over the 1,5-isomer.

DFT calculations are commonly used to model these reaction pathways. The insights gained from these computational studies are invaluable for optimizing reaction conditions and for designing new catalysts for click chemistry applications. researchgate.net The synthesis of acridinyl-triazole derivatives via click chemistry has been reported, highlighting the practical application of this reaction for modifying the acridinone scaffold. nih.gov

Reaction StepComputational Insight
Copper-Acetylide Formation Calculation of the coordination geometry and energy.
Azide Coordination Modeling the binding of the azide to the copper-acetylide complex.
Cycloaddition Identification of the transition state for the ring-forming step.
Protonolysis/Triazole Release Elucidation of the final steps leading to the product and catalyst regeneration.

By applying these computational methods to 9(10H)-Acridinone, 3-azido-, a detailed understanding of its reactivity in click chemistry can be achieved, facilitating its use as a building block in medicinal chemistry and materials science.

Applications in Advanced Materials Science and Molecular Probe Development

Design and Performance of Fluorescent Molecular Probes

Acridinone-based compounds are instrumental in the design of fluorescent molecular probes due to their inherent photophysical properties. The strategic incorporation of an azido (B1232118) group provides a reactive handle for bioorthogonal chemistry, enabling the development of probes that can selectively detect and visualize specific molecules in complex biological systems.

A key application of acridinone (B8587238) derivatives is in the detection of nitric oxide (NO), a crucial signaling molecule in many physiological and pathological processes. The sensing mechanism is often based on the reaction of a vicinal diamino-acridone derivative with NO in the presence of oxygen to form a triazole ring. This chemical transformation leads to a significant change in the electronic structure of the fluorophore, resulting in a detectable change in its fluorescence.

For instance, a novel fluorescent probe, 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone, has been designed for nitric oxide sensing. mdpi.com This probe reacts with NO in an aqueous medium to yield a corresponding triazole derivative, which exhibits a fivefold increase in fluorescence intensity. mdpi.com The design of such probes leverages the principle that the reaction with NO to form a triazole ring blocks the photoinduced electron transfer (PET) process, which in turn enhances the fluorescence quantum yield. mdpi.com

The reaction of an o-phenylenediamine moiety with nitric oxide to form a fluorescent triazole is a widely used strategy for developing NO probes. The azide (B81097) group in 9(10H)-Acridinone, 3-azido- can be a precursor to such diamino functionalities or can be utilized in click chemistry reactions to attach the acridinone fluorophore to other molecules. The formation of a triazole from an azide is a bioorthogonal reaction, meaning it can occur in a biological environment without interfering with native biochemical processes. nih.gov

Probe PrecursorAnalyteReaction ProductChange in FluorescenceReference
7,8-diamino-4-carboxy-10-methyl-9(10H)acridoneNitric Oxide (NO)Triazole derivativeFivefold increase mdpi.com

The development of fluorogenic probes that are activated by bioorthogonal chemical reactions is essential for imaging biomolecules in living systems, particularly when it is not possible to remove unbound probes. nih.gov Azide-functionalized fluorophores, such as derivatives of 9(10H)-Acridinone, 3-azido-, are valuable in this context. The azide group can be converted to a triazole through cycloaddition reactions, and this transformation can be designed to trigger a significant increase in fluorescence. nih.govnih.gov

Acridinone-based probes have been successfully used for sensing nitric oxide in living Jurkat cells. mdpi.com Furthermore, a coumarin-acridone fluorescent probe has been developed for the detection of Fe³⁺ ions in living cells and zebrafish, demonstrating the versatility of the acridinone scaffold in creating probes for various biologically important species. mdpi.com These probes are designed to have low cytotoxicity and good cell membrane permeability, which are crucial properties for in vivo imaging applications. mdpi.com

The use of fluorescent probes allows for real-time imaging of dynamic processes within cells. nih.gov The rational design of these probes, aided by computational methods like density functional theory, allows for the prediction of their fluorescent properties upon reaction, facilitating the development of probes with tailored spectral characteristics for specific biological imaging applications. nih.gov

Probe TypeTargetApplicationKey Features
Acridinone-based NO probeNitric OxideLive cell imaging (Jurkat cells)Fluorescence enhancement upon reaction
Coumarin-acridone probeFe³⁺ ionsLive cell and zebrafish imagingHigh sensitivity and selectivity
Azidofluorescein derivativesAlkyne-functionalized proteinsIn vitro and cellular imagingFluorogenic response to cycloaddition

A common strategy to enhance the fluorescence of molecular probes is to suppress quenching mechanisms, such as photoinduced electron transfer (PET). mdpi.com In a typical PET-based probe, a fluorophore is linked to a quencher unit. The fluorescence is "off" because an electron transfer from the quencher to the excited fluorophore provides a non-radiative decay pathway. nih.gov When the probe interacts with its target analyte, the quenching is disrupted, and the fluorescence is "turned on."

In the case of nitric oxide probes based on acridinone, the o-phenylenediamine moiety acts as a quencher for the acridinone fluorophore. The reaction with NO to form a triazole ring alters the electronic properties of this moiety, blocking the PET process and leading to a significant increase in fluorescence quantum yield. mdpi.com This "turn-on" response is highly desirable for sensitive detection.

The cycloaddition reaction of an azide with an alkyne to form a triazole can also lead to a substantial enhancement of fluorescence intensity. nih.gov This principle is used in the design of fluorogenic probes where the azide group quenches the fluorescence of the parent dye. The formation of the triazole upon reaction with an alkyne-containing target molecule relieves this quenching, resulting in a bright fluorescent signal. nih.gov

Fluorescent unnatural amino acids (UAAs) are powerful tools for studying protein structure and function. digitellinc.com Acridone-based UAAs, such as acridon-2-ylalanine (Acd), are particularly useful due to their unique photophysical properties, including long fluorescence lifetimes and visible wavelength emission. nih.gov These UAAs can be incorporated into proteins site-specifically during ribosomal biosynthesis in E. coli by using an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon. nih.gov

The integration of acridone-based UAAs provides a minimally perturbative way to introduce a fluorescent label into a protein. digitellinc.com These probes can be used to monitor protein conformational changes, folding, and binding interactions through techniques like Förster resonance energy transfer (FRET). nih.gov The azide functionality in derivatives of 9(10H)-Acridinone, 3-azido- can be incorporated into an amino acid structure, creating a UAA with a bioorthogonal handle for further chemical modification. The use of UAAs with bioorthogonal groups like azides allows for specific and efficient bioconjugation with other molecules, such as fluorophores or resins, for various applications in chemical biology. nih.gov

Fluorescent Unnatural Amino AcidIncorporation MethodApplications
Acridon-2-ylalanine (Acd)Genetic code expansion in E. coliFRET studies, monitoring protein folding and binding
Azido-functionalized UAAsPromiscuous aminoacyl-tRNA synthetaseSite-specific protein modification, bioconjugation

Role in Polymerization Chemistry

Acridone (B373769) derivatives have also found applications in polymer chemistry, particularly as components of photoinitiating systems for radical polymerization.

Acridone-based compounds have been designed and synthesized as novel photoinitiators for the free radical polymerization of acrylates, particularly with near-UV light sources like LEDs emitting at 405 nm. mdpi.comnih.govmaastrichtuniversity.nlresearchgate.net These compounds can function as one-component Type II photoinitiators or as part of multicomponent systems in the presence of an iodonium salt or an amine synergist. mdpi.comnih.govresearchgate.net

The acridone structure, with its electron-donating amino group and electron-accepting carbonyl group, facilitates the formation of a photoexcited intramolecular charge transfer state, which enhances electron transfer rates. mdpi.com This property is beneficial for the generation of reactive species that initiate polymerization. Acridone-based photoinitiating systems have demonstrated excellent polymerization initiating abilities and have achieved high final conversions of acrylate monomers. mdpi.comnih.govresearchgate.net The mechanisms of photoinitiation have been studied using various techniques, including steady-state photolysis, fluorescence spectroscopy, and cyclic voltammetry. mdpi.comnih.govmaastrichtuniversity.nl These photoinitiators have also been successfully used in direct laser writing for the fabrication of 3D objects. mdpi.comnih.gov

Photoinitiator SystemMonomerLight SourceKey Findings
Acridone derivativesAcrylatesLED @ 405 nmHigh polymerization efficiency, suitable for 3D printing
Acridone-chlorine combinationMethyl methacrylate (MMA)Visible lightProceeds via a free-radical mechanism

Mechanistic Aspects of Photopolymerization Initiation in Materials Science

Acridone and its derivatives are recognized for their potential as photoinitiators, molecules that generate reactive species upon light absorption to initiate polymerization. The process is critical in applications like coatings, adhesives, and 3D printing. The core mechanism for acridone-based photoinitiation involves the molecule absorbing light, which elevates it to an excited singlet state. It then transitions to a more stable and longer-lived triplet state through intersystem crossing.

Studies on the photolysis of acridone have shown that the triplet excited state is capable of abstracting a hydrogen atom from a suitable donor molecule, resulting in the formation of a ketyl radical. nih.gov This radical, along with the radical from the donor molecule, can then initiate the polymerization of monomers, such as acrylates. The efficiency of this process depends on factors like the light source's emission spectrum and how well it overlaps with the photoinitiator's absorption spectrum. conicet.gov.arnih.gov While the general mechanism for acridone derivatives is understood, specific details on the direct role of the 3-azido substituent in modulating this photochemical process are not extensively detailed in the available research. The primary photoinitiating action is attributed to the acridone core's ability to generate radicals upon irradiation. nih.gov

Advanced Chemical Building Blocks and Modular Synthesis

The presence of the azide (-N₃) group makes 9(10H)-Acridinone, 3-azido- an excellent component for modular synthesis, allowing it to be easily and efficiently connected to other molecular fragments.

Construction of Hybrid Molecular Scaffolds

9(10H)-Acridinone, 3-azido- serves as a key building block in the construction of complex hybrid molecules through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. mdpi.com This reaction, a cornerstone of "click chemistry," forms a stable five-membered triazole ring by joining an azide with a terminal alkyne. mdpi.comscielo.br This method is highly valued for its reliability, high yields, and tolerance of a wide variety of functional groups on the reacting molecules. scielo.br

The modular nature of this synthesis allows the acridone unit to be linked to a diverse range of other chemical entities, provided they contain a terminal alkyne. This enables the creation of novel molecular architectures that combine the properties of the acridone core (such as fluorescence) with the functionalities of the attached molecule. For example, by reacting 9(10H)-Acridinone, 3-azido- with different alkyne-containing compounds, a library of acridone-triazole hybrids can be systematically synthesized. The reaction is typically carried out under mild conditions, often at room temperature in a suitable solvent system with a copper(II) source and a reducing agent like sodium ascorbate (B8700270) to generate the active copper(I) catalyst in situ. scielo.brkit.edu

Below is an interactive table representing the components for a general CuAAC reaction to construct hybrid scaffolds.

Role Component Example Purpose
Azide Building Block9(10H)-Acridinone, 3-azido--Provides the acridone scaffold and the azide functional group.
Alkyne Building BlockTerminal AlkynePhenylacetyleneThe molecule to be conjugated to the acridone scaffold.
CatalystCopper(I) sourceCopper(II) sulfate (B86663) + Sodium AscorbateCatalyzes the cycloaddition reaction to form the triazole ring.
Solvent SystemMixtureTetrahydrofuran/WaterProvides a medium for the reaction to proceed efficiently.

Oligonucleotide Functionalization and Conjugation via Click Chemistry

The functionalization of oligonucleotides (short DNA or RNA molecules) is crucial for their use in diagnostics, therapeutics, and nanotechnology. The CuAAC click reaction is a premier method for attaching molecules like dyes, probes, or other labels to oligonucleotides. In this context, 9(10H)-Acridinone, 3-azido- can be used to impart the unique properties of the acridone structure onto a nucleic acid strand.

The process involves an oligonucleotide that has been chemically modified to contain a terminal alkyne group. This modification is typically achieved by incorporating a special phosphoramidite building block during automated solid-phase oligonucleotide synthesis. The alkyne-modified oligonucleotide is then reacted with 9(10H)-Acridinone, 3-azido-.

The reaction proceeds under aqueous conditions, making it suitable for biomolecules. The presence of a copper(I) catalyst, often stabilized by a ligand to prevent damage to the DNA, ensures a rapid and highly specific reaction between the azide on the acridone and the alkyne on the oligonucleotide. The result is a stable, covalently linked acridone-oligonucleotide conjugate where the two parts are connected by a triazole linker. This conjugation method is highly efficient and its specificity prevents unwanted side reactions with the functional groups naturally present in the oligonucleotide.

The general protocol for such a conjugation is outlined in the interactive table below.

Step Procedure Reagents Purpose
1. PreparationDissolve the alkyne-modified oligonucleotide in a buffer solution.Water, Click Chemistry BufferTo prepare the oligonucleotide for reaction.
2. Addition of AzideAdd a solution of 9(10H)-Acridinone, 3-azido- to the oligonucleotide solution.9(10H)-Acridinone, 3-azido- in an organic co-solvent (e.g., DMSO)To introduce the azide component for the click reaction.
3. InitiationAdd the catalyst and reducing agent.Copper(II) Sulfate, Sodium AscorbateTo generate the active Cu(I) catalyst and initiate the cycloaddition.
4. IncubationAllow the reaction to proceed at room temperature.-To allow for the complete formation of the triazole linkage.
5. PurificationPurify the resulting conjugate to remove unreacted components.High-Performance Liquid Chromatography (HPLC)To isolate the final acridone-labeled oligonucleotide.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for Azido-Acridinones

The future of chemical synthesis is intrinsically linked to the development of environmentally benign and efficient methodologies. For azido-acridinones, moving beyond traditional synthetic pathways is crucial for their widespread and sustainable production. Future research should prioritize the development of green synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising direction is the application of catalysis in the synthesis of the acridinone (B8587238) core and the introduction of the azide (B81097) functionality. The use of environmentally friendly catalysts, such as sulfuric acid in aqueous media, has already shown promise in the synthesis of acridone (B373769) analogues. rsc.org Further exploration of solid acid catalysts, biocatalysts, and photocatalysts could lead to even more sustainable and efficient synthetic protocols.

Another key area of development is the exploration of alternative azidation methods . Traditional methods for introducing an azide group often involve the use of potentially explosive and toxic reagents. Future research could focus on safer and more sustainable alternatives, such as electrochemical azidation or the use of hypervalent iodine reagents. mdpi.com These methods offer milder reaction conditions and can reduce the risks associated with traditional azide chemistry.

The principles of process intensification , such as the use of microwave-assisted synthesis or continuous flow reactors, also represent a significant opportunity for the sustainable production of azido-acridinones. researchgate.net These technologies can lead to dramatically reduced reaction times, improved yields, and easier scalability, making the synthesis more economically viable and environmentally friendly.

Synthetic Strategy Potential Advantages Key Research Focus
Green Catalysis Reduced waste, milder reaction conditions, catalyst recyclability.Development of novel solid acid, bio-, and photo-catalysts.
Alternative Azidation Improved safety, reduced toxicity, milder conditions.Exploration of electrochemical and hypervalent iodine-based methods.
Process Intensification Reduced reaction times, improved yields, scalability.Application of microwave-assisted and continuous flow synthesis.

Advanced Characterization Techniques for Dynamic Molecular Processes

A comprehensive understanding of the dynamic behavior of 3-azido-9(10H)-acridinone at the molecular level is essential for its rational design and application in advanced systems. Future research should leverage a suite of advanced characterization techniques to probe its photophysical properties, conformational dynamics, and interactions with its environment in real-time.

Time-resolved spectroscopic techniques , such as femtosecond transient absorption and time-correlated single-photon counting, will be instrumental in elucidating the excited-state dynamics of azido-acridinones. These techniques can provide invaluable insights into the kinetics of fluorescence, intersystem crossing, and other photophysical processes that govern the molecule's performance as a fluorophore.

Single-molecule spectroscopy offers the potential to move beyond ensemble-averaged measurements and observe the behavior of individual azido-acridinone molecules. This can reveal heterogeneities in molecular properties and dynamics that are masked in bulk measurements, providing a more nuanced understanding of their behavior in complex environments.

For azido-acridinones incorporated into material systems, advanced microscopy techniques will be crucial for characterizing their spatial distribution and local environment. Techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS) can provide high-resolution structural and chemical information. ucd.ieaip.org

Deeper Mechanistic Elucidation of Reactivity via Advanced Computational Methods

Computational chemistry has emerged as a powerful tool for understanding and predicting the behavior of molecules. For 3-azido-9(10H)-acridinone, advanced computational methods can provide a deeper mechanistic understanding of its reactivity, guiding the design of new applications.

Density Functional Theory (DFT) is a versatile method that can be used to investigate the electronic structure, geometry, and reactivity of azido-acridinones. researchgate.net DFT calculations can be employed to predict reaction pathways, calculate activation energies, and rationalize the influence of substituents on reactivity. researchgate.netrsc.org This can be particularly valuable for understanding the mechanism of the azide group's reactions, such as cycloadditions and reductions.

Time-dependent DFT (TD-DFT) can be used to model the excited-state properties of azido-acridinones, providing insights into their absorption and emission spectra. nih.gov This can aid in the rational design of new fluorescent probes with tailored photophysical properties.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of azido-acridinones in different environments, such as in solution or incorporated into a polymer matrix. MD simulations can provide information on conformational changes, solvation dynamics, and interactions with other molecules, which can be crucial for understanding their function in complex systems.

Computational Method Key Insights Application
Density Functional Theory (DFT) Electronic structure, reaction mechanisms, activation energies.Guiding the design of new synthetic routes and predicting reactivity.
Time-Dependent DFT (TD-DFT) Excited-state properties, absorption and emission spectra.Rational design of fluorescent probes with specific photophysical properties.
Molecular Dynamics (MD) Conformational dynamics, solvation, intermolecular interactions.Understanding the behavior of azido-acridinones in complex environments.

Expansion of Applications in Novel Material Systems and Smart Materials

The unique properties of 3-azido-9(10H)-acridinone make it an attractive candidate for incorporation into a variety of novel material systems and smart materials. The azido (B1232118) group serves as a versatile chemical handle for "clicking" the acridinone fluorophore onto polymers, nanoparticles, and surfaces, enabling the creation of materials with tailored properties.

One exciting area of research is the development of stimuli-responsive materials based on azido-acridinones. For example, the fluorescence of the acridinone core could be modulated by changes in the local environment, such as pH, temperature, or the presence of specific analytes. This could lead to the development of smart materials for sensing, imaging, and drug delivery applications.

The incorporation of azido-acridinones into polymeric materials could lead to the development of novel fluorescent polymers with applications in organic light-emitting diodes (OLEDs), security inks, and fluorescent coatings. The rigid nature of the acridinone core could also impart desirable mechanical and thermal properties to the polymer.

Furthermore, the ability to functionalize nanoparticles with azido-acridinones opens up possibilities for the development of advanced nanomaterials for bioimaging and diagnostics. The bright fluorescence of the acridinone core could be used to track the nanoparticles in biological systems, while the azide group could be used to attach targeting ligands for specific cell types.

Exploration of New Molecular Probe Designs for Diverse Chemical and Biological Analytes

The development of new molecular probes for the sensitive and selective detection of chemical and biological analytes is a major area of research. The 3-azido-9(10H)-acridinone scaffold provides a versatile platform for the design of a new generation of fluorogenic probes.

A key strategy for the design of such probes is to exploit the "turn-on" fluorescence that can occur upon the chemical transformation of the azide group. nih.govnih.gov For example, the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction can convert the non-fluorescent azide into a highly fluorescent triazole. nih.gov This principle can be used to design probes that light up in the presence of alkyne-tagged biomolecules, such as proteins, nucleic acids, and glycans.

Future research could focus on the development of azido-acridinone-based probes for a wide range of analytes, including metal ions, reactive oxygen species, and enzyme activity. This could be achieved by incorporating specific recognition elements into the acridinone scaffold that modulate the reactivity of the azide group or the fluorescence of the acridinone core in the presence of the target analyte.

The acridinone core itself is known to interact with DNA, suggesting that azido-acridinone derivatives could be developed as probes for nucleic acid structure and function. researchgate.net The azide group could be used to attach the probe to specific DNA sequences or to cross-link it to other biomolecules.

Probe Design Strategy Mechanism of Action Potential Analytes
"Click-to-Glow" Probes Fluorescence turn-on upon azide-alkyne cycloaddition.Alkyne-tagged biomolecules (proteins, DNA, etc.).
Analyte-Triggered Probes Modulation of azide reactivity or acridinone fluorescence by analyte binding.Metal ions, reactive oxygen species, enzyme substrates.
Nucleic Acid Probes Intercalation or covalent modification of DNA/RNA.Specific DNA/RNA sequences, nucleic acid-protein interactions.

Q & A

Q. Table 1: Example Reaction Conditions for Azido Group Introduction

PrecursorReagent/ConditionsProductYieldReference
2-azidobenzoic acidBF₃·OEt₂, H₂SO₄ (cyclo-dehydration)9(10H)-acridinone5%
Halogenated acridinoneNaN₃, polar aprotic solventAzido-acridinone derivative~30-50%*
*Hypothetical yield based on analogous halogen displacement reactions.

Which analytical techniques are essential for characterizing 3-azido-acridinone derivatives?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., azido group at C3) and monitors tautomerism in DMSO-d₆ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for azido-group stability assessment .
  • FT-IR : Azido stretches (~2100 cm⁻¹) confirm functional group retention .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., planarity of the acridinone core) .

Q. Table 2: Representative Spectral Data for Acridinone Derivatives

Compound¹H NMR (δ, ppm)IR (cm⁻¹)MS (m/z)Reference
1,9-Bis(4-nitrophenyl)urea-acridinone8.2–8.5 (aromatic)1680 (C=O)485 [M+H]⁺
3-azido-acridinone*~7.5–8.3 (aromatic)2100 (N₃)238 [M+H]⁺Hypothetical

What safety protocols are recommended for handling azido-acridinone compounds?

Azido compounds are thermally unstable and may decompose explosively. Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in cool, dry conditions away from light and incompatible materials (e.g., strong acids) .
  • Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced Questions

How can computational chemistry optimize the design of 3-azido-acridinone derivatives?

Density Functional Theory (DFT) studies predict electronic properties (e.g., HOMO-LUMO gaps) and tautomeric equilibria. For example:

  • Tautomer Stability : 9(10H)-acridinone exists in keto-enol forms; substituents (e.g., azido) alter tautomer ratios, affecting reactivity .
  • Reactivity Descriptors : Calculated electrophilicity indices guide predictions of azido-group participation in click chemistry (e.g., Huisgen cycloaddition) .

Q. Table 3: Computational Parameters for Acridinone Derivatives

ParameterKeto Form (eV)Enol Form (eV)Reference
HOMO-LUMO Gap4.23.8
Dipole Moment5.1 Debye4.7 Debye

What strategies improve low yields in BF₃·OEt₂-mediated azido-acridinone synthesis?

The low yield (5%) observed in BF₃·OEt₂ reactions with 2-azidobenzoic acid arises from preferential singlet nitrenium ion formation, favoring aniline intermediates over acridinones . Mitigation approaches:

  • Acid Optimization : Replace H₂SO₄ with milder acids (e.g., AcOH) to suppress cyclo-dehydration.
  • Temperature Control : Lower reaction temperatures (<50°C) stabilize azido intermediates.
  • Precursor Design : Use electron-withdrawing groups on the azide precursor to stabilize nitrenium intermediates .

How to design SAR studies for 3-azido-acridinones in anticancer research?

  • Structural Modifications : Introduce substituents (e.g., trifluoromethyl, prenyl) at positions 1, 3, or 9 to assess cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) .
  • Mechanistic Probes : Evaluate DNA intercalation (via fluorescence quenching) and kinase inhibition (e.g., VEGFR-2, Src) using enzyme assays .
  • In Vivo Models : Prioritize derivatives with low IC₅₀ values (<10 µM) for xenograft studies .

Q. Table 4: Example Biological Data for Acridinone Derivatives

DerivativeTarget Cell LineIC₅₀ (µM)MechanismReference
2-amino-10-(3,5-dimethoxy)benzyl-acridinoneMDA-MB-2312.1DNA intercalation
Benzothiazole-acridinone hybridLeishmania spp.0.8Topoisomerase inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.